![molecular formula C10H7N3O2 B2908983 1H-吡啶并[4,5-b]吲哚-2,4(3H,9H)-二酮 CAS No. 115127-16-7](/img/structure/B2908983.png)

1H-吡啶并[4,5-b]吲哚-2,4(3H,9H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

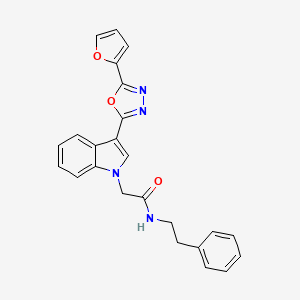

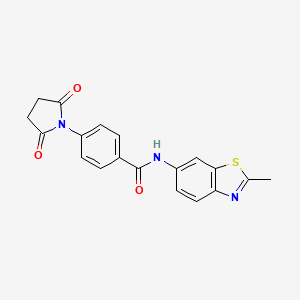

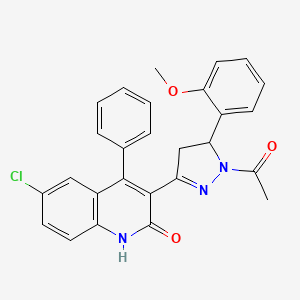

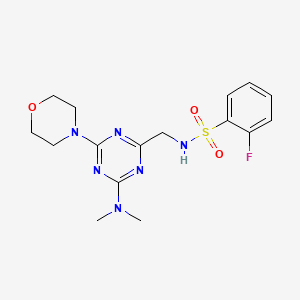

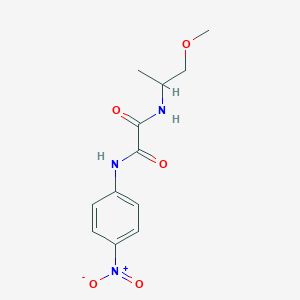

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione , also known as 9H-pyrimido[4,5-b]indole , is a nitrogen-containing heterocyclic compound. It features a fused pyrimidine and indole ring system. This motif has significant applications in various fields, including pharmaceuticals, due to its diverse biological activities .

Synthesis Analysis

A notable four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed. The raw materials include indole-3-carboxaldehydes , aromatic aldehydes , and ammonium iodide . This transition-metal-free synthesis involves a [4 + 2] annulation reaction, resulting in the formation of the pyrimidine ring. Remarkably, two ammonium iodides serve as the sole nitrogen source in this process .

Molecular Structure Analysis

Chemical Reactions Analysis

The synthesis of 9H-pyrimido[4,5-b]indoles typically starts with highly functionalized materials. Various starting materials, such as 4-azido-5-phenylpyrimidine , 1,3,5-triazines , benzamidine , guanidine nitrate , and o-nitrobiphenyl , have been employed. These reactions often involve stoichiometric amounts of strong acids or bases .

科学研究应用

Dual RET/TRKA Inhibitor

This compound has been identified as a selective dual RET/TRKA inhibitor, useful in tumors with both RET and TRK genetic backgrounds. It offers a blockade of fusions selected from RET inhibitor treatments .

Metabolic Stability Improvement

In medicinal chemistry programs, this heterocyclic motif is applied to enhance the metabolic stability of drug candidates .

Antibacterial and Antifungal Activities

Synthesized compounds with this structure have shown excellent antibacterial activity against various bacterial strains in screening tests .

Four-Component Synthesis

A four-component synthesis method using this compound involves indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide under transition-metal-free conditions for the formation of the pyrimidine ring through a [4 + 2] annulation reaction .

Cytotoxicity Assessment

The compound has been used to assess cytotoxicity against human HEK293 cells, measuring cell viability over 48 hours by CCK-8 assay .

Sugar Modified Nucleosides Synthesis

It serves as a base for synthesizing sugar-modified pyrimido[4,5-b]indole nucleosides, which are important in the development of antiviral and anticancer agents .

未来方向

作用机制

Target of Action

The primary targets of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione are kinases , specifically RET and TRK . These kinases play a crucial role in cell signaling pathways, regulating cellular processes such as growth, division, and survival .

Mode of Action

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of RET and TRK kinases affects multiple biochemical pathways. For instance, the RET kinase is involved in the MAPK/ERK pathway, which regulates cell proliferation and differentiation . On the other hand, TRK kinases are involved in the PI3K/AKT pathway, which controls cell survival . The disruption of these pathways can lead to the death of cancer cells .

Result of Action

The molecular and cellular effects of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting RET and TRK kinases, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .

属性

IUPAC Name |

1,9-dihydropyrimido[4,5-b]indole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWQYSENOMSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908903.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2908911.png)

![2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2908915.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)

![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)